molecular formula C13H9BrO2S B8419400 6-Bromo-2-(thiophen-2-YL)chroman-4-one

6-Bromo-2-(thiophen-2-YL)chroman-4-one

Cat. No. B8419400
M. Wt: 309.18 g/mol
InChI Key: FAUOUSNYIAAPFN-UHFFFAOYSA-N
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Patent
US08921359B2

Procedure details

A mixture of 1-(5-bromo-2-hydroxy-phenyl)-ethanone (20 g, 0.093 mol), thiophene-2-carbaldehyde (10.46 g, 0.093 mol) and borax (35.4 g, 0.093 mol) in ethanol (120 mL) and H2O (200 mL) was refluxed for one day. The reaction mixture was cooled, diluted with an equal volume of H2O and extracted with ethyl acetate. The organic layer was dried over anhydrous Na2SO4, filtered, and evaporated to give 6-bromo-2-thiophen-2-yl-chroman-4-one (16 g, 50%). 1H-NMR (CDCl3): 3.01 (m, 1H), 3.10 (m, 1H), 5.75 (dd, 1H), 6.94 (d, 1H), 7.02 (t, 1H), 7.05 (d, 1H), 7.32 (d, 1H), 7.54 (dd, 1H), 8.00 (d, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.46 g
Type
reactant
Reaction Step One
[Compound]
Name
borax
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[CH:17]=O>C(O)C.O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:11][CH:17]([C:13]1[S:12][CH:16]=[CH:15][CH:14]=1)[CH2:9][C:8]2=[O:10]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)=O)O
Name
Quantity
10.46 g
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
borax
Quantity
35.4 g
Type
reactant
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for one day
Duration
1 d
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(CC(OC2=CC1)C=1SC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.